molecular formula C18H13K2O6PS2 B12506863 Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt

Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt

Cat. No.: B12506863
M. Wt: 498.6 g/mol
InChI Key: UNZGQTOBCSKUQP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt involves the following steps :

    Reaction of Phenylphosphine with Sulfonyl Chloride: An equimolar amount of phenylphosphine (PPhH2) reacts with sulfonyl chloride to produce a sulfonic acid chloride.

    Formation of Dipotassium Salt: The sulfonic acid chloride is then reacted with potassium salt to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the integrity of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Silver ions, potassium salts, sulfonyl chlorides.

    Conditions: Typically, reactions are carried out in aqueous solutions at controlled temperatures to ensure the stability of the compound.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biomedical Applications: Silver nanoparticles synthesized using this compound are explored for their antimicrobial properties and potential use in medical devices and treatments.

Industry:

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism by which Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt exerts its effects is through the formation of coordination complexes with metal ions. This interaction stabilizes the metal ions and facilitates their use in various chemical reactions .

Comparison with Similar Compounds

    Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the water solubility provided by the sulfonate groups in Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt.

    Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering different coordination properties.

Uniqueness: this compound is unique due to its water solubility and ability to form stable coordination complexes with silver ions, making it particularly valuable in the synthesis of silver nanoparticles .

Properties

Molecular Formula

C18H13K2O6PS2

Molecular Weight

498.6 g/mol

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate

InChI

InChI=1S/C18H15O6PS2.2K/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

UNZGQTOBCSKUQP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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